molecular formula C23H25N3O3 B5220362 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B5220362
M. Wt: 391.5 g/mol
InChI Key: QODIPSPZWXQLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, also known as DMQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is its potential for use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. The compound has been found to exhibit a range of biological activities, which makes it a promising candidate for drug development. However, one of the main limitations of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is its complex synthesis process, which can make it difficult to obtain in large quantities for use in lab experiments.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One area of research is the development of new synthetic methods for the production of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, which could potentially make it more accessible for use in lab experiments. Another area of research is the identification of the cellular targets of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in clinical trials, which could pave the way for its use in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline involves the reaction of 3,4-dimethoxyaniline with 4-methylpiperazine in the presence of a suitable acid catalyst. The resulting intermediate is then condensed with 2-chloro-4-formylquinoline to yield 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. The synthesis of 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. 2-(3,4-dimethoxyphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-25-10-12-26(13-11-25)23(27)18-15-20(24-19-7-5-4-6-17(18)19)16-8-9-21(28-2)22(14-16)29-3/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODIPSPZWXQLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,4-Dimethoxyphenyl)-4-quinolyl](4-methylpiperazino)methanone

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